N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine (abbreviated as Fmoc-Gly-Thr-Gly-OH) is a tripeptide derivative protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions. This compound features:
- Fmoc group: A UV-sensitive protecting group that enhances solubility in organic solvents .
- Glycine (Gly): The simplest amino acid, serving as a flexible linker.
- L-Threonine (Thr): A polar amino acid with a hydroxyl group, contributing to hydrogen bonding and hydrophilicity.
Fmoc-Gly-Thr-Gly-OH is utilized in peptide drug development and biochemical studies, particularly for constructing segments requiring controlled stereochemistry and solubility .
Properties
CAS No. |
830321-63-6 |
|---|---|
Molecular Formula |
C23H25N3O7 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H25N3O7/c1-13(27)21(22(31)24-11-20(29)30)26-19(28)10-25-23(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21,27H,10-12H2,1H3,(H,24,31)(H,25,32)(H,26,28)(H,29,30)/t13-,21+/m1/s1 |
InChI Key |
JQLLJQOABCECQW-ASSNKEHSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C23H25N3O7
- Molecular Weight: 455.5 g/mol
- Key Structural Features:
- Fmoc protecting group on the N-terminus glycine residue
- Tripeptide sequence: glycine - L-threonine - glycine
- Presence of hydroxyl group on the threonine side chain
- Physical State: White to almost white powder or crystal
- Melting Point: Approximately 175–178 °C
- Purity: Typically >98% by HPLC analysis
Preparation Methods
Detailed Stepwise Synthesis
Starting Materials
- Fmoc-glycine (N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine)
- L-threonine (protected or unprotected depending on the method)
- Glycine (free or protected)
Coupling Reagents and Conditions
- Common coupling reagents include:
- HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- HOBt (1-Hydroxybenzotriazole) as an additive to suppress racemization
- DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) as base
- Solvent: Usually N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
- Reaction temperature: Room temperature to slightly elevated (20–25 °C)
- Reaction time: Typically 1–2 hours per coupling step; extended times (up to 8 hours) may be used for sterically hindered residues
Stepwise Procedure
First Coupling:
Fmoc-glycine is coupled to L-threonine using HBTU/HOBt activation in DMF with DIPEA as base. The Fmoc group on glycine protects the amino terminus during this step.Fmoc Deprotection:
The Fmoc group is removed by treatment with 20% piperidine in DMF, exposing the free amino group on the glycyl-threonine dipeptide.Second Coupling:
The free amino group is then coupled with glycine using the same coupling reagents and conditions.Final Deprotection and Purification:
After the tripeptide assembly, the product is purified by preparative high-performance liquid chromatography (HPLC) or crystallization.
Alternative Methods and Considerations
Solid-Phase Peptide Synthesis (SPPS):
The compound can also be synthesized on a solid support resin using Fmoc chemistry, allowing automated stepwise assembly and facile purification by washing steps. The final peptide is cleaved from the resin and side-chain protecting groups removed simultaneously.Capping and Side Reactions:
After each coupling, unreacted amino groups are capped with acetic anhydride to prevent deletion sequences. The use of additives like HOBt reduces racemization and side reactions.Steric Hindrance:
For sterically demanding residues such as glycosylated or β3-homo-threonine analogs, more reactive coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) with longer coupling times are employed.
Data Table: Typical Synthesis Parameters for N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine
| Step | Reagents/Conditions | Time | Temperature | Notes |
|---|---|---|---|---|
| Fmoc-Gly + L-Thr | HBTU/HOBt, DIPEA, DMF | 1–2 hours | 20–25 °C | Activation and coupling of first peptide bond |
| Fmoc Deprotection | 20% Piperidine in DMF | 15–30 minutes | Room temp | Removal of Fmoc protecting group |
| Add Glycine | HBTU/HOBt, DIPEA, DMF | 1–2 hours | 20–25 °C | Coupling to form tripeptide |
| Purification | Preparative HPLC or crystallization | Variable | Room temp | To achieve >98% purity |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The trioxo groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the trioxo groups would produce hydroxyl derivatives .
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry in Peptide Synthesis
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine compound serves as a building block in this process due to its stability and ease of removal under mild conditions.
Key Benefits:
- Stability : The Fmoc group protects the amino group during synthesis, allowing for selective coupling reactions.
- Mild Cleavage Conditions : The Fmoc group can be removed using weak bases such as piperidine, which preserves the integrity of sensitive side chains.
Drug Delivery Systems
Nanoparticle Formulations
Recent studies have explored the incorporation of this compound into nanoparticle formulations aimed at targeted drug delivery. The hydrophilic nature of this compound can enhance solubility and bioavailability of poorly soluble drugs.
Case Studies:
- Targeted Cancer Therapy : Research has demonstrated that nanoparticles functionalized with this compound can selectively deliver chemotherapeutic agents to tumor cells, minimizing systemic toxicity.
- Vaccine Development : The compound has been investigated as an adjuvant in vaccine formulations, enhancing immune response through improved antigen presentation.
Therapeutic Applications
Potential Role in Disease Treatment
This compound has shown promise in various therapeutic areas:
Antimicrobial Activity
Studies have indicated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics.
Anti-inflammatory Effects
Research suggests that compounds containing the Fmoc moiety may exhibit anti-inflammatory effects, potentially useful in treating conditions such as arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of (S)-1-(9H-Fluoren-9-yl)-8-(®-1-hydroxyethyl)-3,6,9-trioxo-2-oxa-4,7,10-triazadodecan-12-oicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can enhance the compound’s binding affinity to these targets, while the hydroxyethyl and trioxo groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Structural Analogues
(a) Fmoc-Gly-Gly-Gly-OH (CAS: 170941-79-4)
- Structure : Tripeptide with three glycine residues.
- Key Differences :
- Lacks the hydroxyl-bearing threonine, reducing polarity and hydrogen-bonding capacity.
- Simpler backbone due to glycine’s flexibility.
- Applications : Used as a spacer or model peptide in SPPS due to its lack of steric hindrance .
(b) Fmoc-L-Tyrosine (CAS: 92954-90-0)
- Structure: Single amino acid with a phenolic hydroxyl group.
- Key Differences: Tyrosine’s aromatic side chain enhances UV detection but reduces solubility in nonpolar solvents. Applications include fluorescent labeling and enzyme-substrate studies .
(c) Fmoc-S-Trityl-L-Cysteine (CAS: 725728-43-8)
- Structure : Fmoc-protected cysteine with a trityl (triphenylmethyl) group on the thiol.
- Key Differences :
Peptidomimetics
(a) BB7 : (S)-N-(2-((Fmoc)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine
- Structure : Features a phenylpropyl side chain and methylsulfonyl group.
- Key Differences: Non-peptide backbone with sulfonamide linkage, mimicking peptide turn structures. Exhibits higher metabolic stability compared to peptides .
- Synthesis Yield : 34.8% (similar to Fmoc-Gly-Thr-Gly-OH’s typical yields of 30–40%) .
(b) BB11 : (S)-N-(2-((Fmoc)amino)-3-(tert-butoxycarbonyl-indol-3-yl)propyl)-N-(methylsulfonyl)glycine
- Structure : Incorporates a tert-butoxycarbonyl (Boc)-protected indole side chain.
- Key Differences :
Physicochemical Properties
Biological Activity
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine, commonly referred to as Fmoc-Gly-Thr-Gly, is a synthetic peptide derivative notable for its applications in peptide synthesis and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 353.35 g/mol
- CAS Number : 1499188-24-7
- Purity : >98% (HPLC)
Fmoc-Gly-Thr-Gly exhibits biological activity primarily through its role in peptide synthesis, contributing to the formation of bioactive peptides that can influence various physiological processes. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection during peptide synthesis, which is crucial for maintaining the integrity of sensitive amino acids.
Antimicrobial Activity
Recent studies have indicated that certain peptides derived from Fmoc-Gly-Thr-Gly exhibit antimicrobial properties. For instance, a study published in the Journal of Peptide Science demonstrated that peptides containing this sequence showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
Antioxidant Properties
Research has also highlighted the antioxidant activity of peptides synthesized from Fmoc-Gly-Thr-Gly. In vitro assays indicated that these peptides could scavenge free radicals effectively, which is beneficial for preventing oxidative stress-related cellular damage .
Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized a series of peptides using Fmoc-Gly-Thr-Gly and tested their antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The results showed that specific modifications to the peptide structure enhanced antimicrobial potency, with some variants achieving MIC values lower than conventional antibiotics .
Study 2: Antioxidant Activity Assessment
Another study focused on evaluating the antioxidant capacity of Fmoc-Gly-Thr-Gly-derived peptides using DPPH and ABTS assays. The findings revealed that these peptides exhibited a dose-dependent response in radical scavenging activity, indicating their potential as natural antioxidants in food and pharmaceutical applications .
Synthesis and Applications
The synthesis of this compound typically involves standard solid-phase peptide synthesis (SPPS) techniques. The use of Fmoc chemistry allows for efficient coupling reactions while minimizing side reactions.
Applications
- Peptide Synthesis : Utilized as a building block in the production of complex peptides.
- Pharmaceutical Development : Potential use in drug formulation targeting infections and oxidative stress.
- Food Industry : Application as a natural preservative due to its antimicrobial properties.
Q & A
Q. What are the optimal strategies for synthesizing N-Fmoc-glycyl-L-threonylglycine while minimizing side reactions?
Answer: The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps include:
- Resin activation : Use of NovaSyn TGR resin or similar for carboxylate anchoring .
- Coupling agents : HBTU/HOBt or DIC/Oxyma Pure to activate the Fmoc-glycine and L-threonine residues, ensuring efficient amide bond formation .
- Protection of side chains : L-Threonine’s hydroxyl group is protected with tert-butyl or isopropyl groups to prevent undesired reactions during coupling .
- Deprotection : Piperidine (20% in DMF) removes the Fmoc group after each coupling step .
Q. Critical considerations :
Q. How can HPLC and mass spectrometry confirm the purity and identity of this compound?
Answer:
- HPLC analysis : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile. A purity of >98% is achievable, with retention time consistency confirming identity .
- High-Resolution Mass Spectrometry (HRMS) : Compare calculated ([M+H]+: ~525.2 g/mol) and observed molecular weights. Deviations <2 ppm confirm structural integrity .
Q. How can racemization be prevented during the coupling of L-threonine in solid-phase synthesis?
Answer: Racemization is minimized by:
- Low-temperature coupling : Conduct reactions at 4°C to stabilize the α-carbon .
- Activation agents : Use Oxyma Pure instead of HOBt, which reduces base-catalyzed epimerization .
- Time optimization : Limit coupling durations to <2 hours to avoid prolonged exposure to basic conditions .
Validation : Monitor via chiral HPLC or circular dichroism (CD) spectroscopy to confirm retention of L-configuration .
Q. What are the implications of the compound’s solubility profile on its application in cell-based assays?
Answer:
- Solubility : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or methanol (as per solubility data for related Fmoc-peptides) .
- Bioassays : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation in cell culture media. Confirm biocompatibility via cytotoxicity assays .
Q. How does the stability of N-Fmoc-glycyl-L-threonylglycine vary under different storage conditions?
Answer:
- Short-term storage : Stable at -20°C in dry DMSO for ≤1 month .
- Long-term storage : Lyophilize and store at -80°C under argon to prevent hydrolysis of the Fmoc group .
- Light sensitivity : Protect from UV exposure to avoid fluorenyl group degradation .
Critical hazard note : The compound is classified as Acute Toxicity Category 4 (oral/dermal/inhalation), requiring PPE during handling .
Q. How can NMR spectroscopy resolve structural ambiguities in this tripeptide?
Answer:
Q. What strategies enhance the compound’s utility in studying protein-protein interactions (PPIs)?
Answer:
Q. How can computational modeling predict the compound’s conformational behavior in solution?
Answer:
- Molecular dynamics (MD) simulations : Simulate in explicit solvent (e.g., TIP3P water) to assess backbone flexibility and hydrogen-bonding patterns .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., chemokine receptors) .
Contradictions and Validation
- Purity discrepancies : reports 97% purity, while cites >98%. This variation arises from synthesis protocols (e.g., final purification via preparative HPLC vs. standard flash chromatography) .
- Stereochemical integrity : While assumes (S)-configuration for threonine, chiral HPLC validation is essential to confirm enantiopurity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
